5H-Dibenzo[a,d]cycloheptene-5-propanamine
Overview
Description
5H-Dibenzo[a,d]cycloheptene-5-propanamine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, particularly tricyclic antidepressants such as Protriptyline . This compound is characterized by its complex structure, which includes a dibenzo[a,d]cycloheptene core with a propanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo[a,d]cycloheptene-5-propanamine typically involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method is known for its high efficiency, regioselectivity, and step-economy. The reaction conditions often include the use of trifluoromethanesulfonic anhydride (Tf2O) as a reagent, which facilitates the intermolecular Friedel–Crafts-type alkylation and subsequent intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo[a,d]cycloheptene-5-propanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or alkylated forms, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5H-Dibenzo[a,d]cycloheptene-5-propanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: The compound’s derivatives are used in various industrial applications, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5H-Dibenzo[a,d]cycloheptene-5-propanamine involves its interaction with molecular targets in the body. As an intermediate in the synthesis of tricyclic antidepressants, it is involved in modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. The compound’s structure allows it to interact with specific receptors and enzymes, influencing the pathways involved in mood regulation and depression treatment .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,d]cycloheptene: A structurally related compound with similar chemical properties.
Protriptyline: A tricyclic antidepressant synthesized using 5H-Dibenzo[a,d]cycloheptene-5-propanamine as an intermediate.
Dibenzosuberone: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions and its role in the production of tricyclic antidepressants highlight its importance in both research and industry.
Properties
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-9,11-12,18H,5,10,13,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUOIZCQUUQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.